molecular formula C15H16N4O2S B2420599 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide CAS No. 1448072-83-0

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide

Cat. No. B2420599
CAS RN: 1448072-83-0
M. Wt: 316.38
InChI Key: BYVXVUKECJINQJ-UHFFFAOYSA-N
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Description

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide, also known as EIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EIP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antituberculosis Agents

Tuberculosis (TB) remains a global health challenge, causing millions of deaths annually. Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Some compounds within this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have critically reviewed these anti-TB compounds, exploring their structure–activity relationships and mode of action .

Optoelectronic Devices and Luminescent Materials

Imidazo[1,2-a]pyridine derivatives have found applications in optoelectronic devices and luminescent materials. Their unique electronic properties make them useful for creating efficient light-emitting diodes (LEDs), sensors, and imaging agents. These compounds contribute to advancements in fields such as confocal microscopy and bioimaging .

Covalent Inhibitors

Researchers have harnessed imidazo[1,2-a]pyridine as a core scaffold for developing covalent inhibitors. For instance, novel KRAS G12C inhibitors have been synthesized using this backbone. The Groebke–Blackburn–Bienaymè reaction facilitated the creation of these inhibitors, opening up new avenues for cancer drug discovery .

Medicinal Chemistry and Drug Discovery

Imidazopyridine’s versatile structure has made it a valuable scaffold in medicinal chemistry. Beyond antituberculosis agents, it has potential applications in other therapeutic areas. Researchers continue to explore its diverse pharmacological properties .

Material Science

The structural characteristics of imidazo[1,2-a]pyridine also find utility in material science. Researchers investigate its use in designing functional materials with specific properties .

properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVXVUKECJINQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide

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